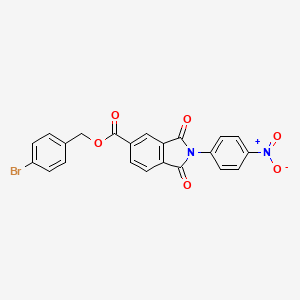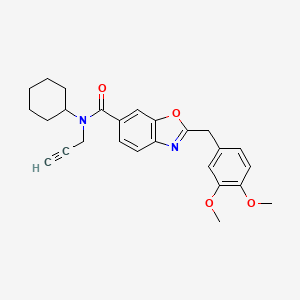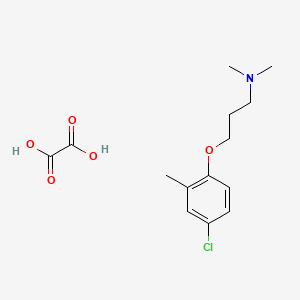![molecular formula C21H20ClNO6 B4039981 8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4039981.png)
8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a chloro-methylphenoxy group and an ethoxy linkage, combined with oxalic acid.
Scientific Research Applications
8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. This is followed by the introduction of the chloro-methylphenoxy group through nucleophilic aromatic substitution reactions. The ethoxy linkage is then formed via etherification reactions. The final step involves the combination with oxalic acid to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Mechanism of Action
The mechanism by which 8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro-methylphenoxy group may facilitate binding to specific sites, while the quinoline core can participate in various chemical reactions. The ethoxy linkage and oxalic acid component may also play roles in the compound’s overall activity and stability.
Comparison with Similar Compounds
2-(4-Chloro-3-methylphenoxy)propanoic acid: Shares the chloro-methylphenoxy group but differs in the core structure.
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: Similar in having a phenoxy group but with different substituents and core structure.
Uniqueness: 8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline is unique due to its combination of a quinoline core with a chloro-methylphenoxy group and an ethoxy linkage, which imparts specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
8-[2-(4-chloro-3-methylphenoxy)ethoxy]-2-methylquinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2.C2H2O4/c1-13-12-16(8-9-17(13)20)22-10-11-23-18-5-3-4-15-7-6-14(2)21-19(15)18;3-1(4)2(5)6/h3-9,12H,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVJSUOTDUFZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC(=C(C=C3)Cl)C)C=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4039903.png)
![3-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4039920.png)
![methyl 2-[3-(dimethylamino)propoxy]benzoate oxalate](/img/structure/B4039926.png)
![1-[3-nitro-4-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4039931.png)
![N-benzyl-2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethanamine;oxalic acid](/img/structure/B4039946.png)
![5-(4-butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4039947.png)

![methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4039973.png)

![(4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4039984.png)
![2-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4039990.png)

![1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid](/img/structure/B4040007.png)

